molecular formula C9H10N4 B2748666 3-(5-Methyl-1,2,4-triazol-1-yl)aniline CAS No. 1368568-21-1

3-(5-Methyl-1,2,4-triazol-1-yl)aniline

Cat. No. B2748666
M. Wt: 174.207
InChI Key: TUZSIDNFJFLELO-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drugs .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with hydrazines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms. The exact structure can vary depending on the substituents attached to the ring .


Chemical Reactions Analysis

1,2,4-Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms. They can act as ligands in coordination chemistry, forming complexes with transition metals .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds. Their physical and chemical properties, such as melting point and solubility, can vary depending on the substituents attached to the triazole ring .

Scientific Research Applications

Microtubule-Binding Agents

Triazole analogs, including derivatives closely related to 3-(5-Methyl-1,2,4-triazol-1-yl)aniline, have been studied for their potential as microtubule-binding agents. Research indicates that these compounds exhibit cytotoxicity and tubulin inhibition, suggesting their utility in the development of anticancer drugs. Molecular modeling studies have further elucidated the interaction mechanisms of these triazoles with the microtubule structure, highlighting their potential in therapeutic applications (Odlo et al., 2010).

Catalysts for C-N Bond Formation

Ruthenium(II) complexes incorporating heteroditopic N-heterocyclic carbene ligands, which include triazole units, have been developed as efficient catalysts for C-N bond formation. These catalysts demonstrate significant efficiency across a range of primary amine and alcohol substrates under solvent-free conditions. Such advancements underscore the role of triazole derivatives in facilitating environmentally friendly chemical synthesis processes (Donthireddy et al., 2020).

Photoluminescent Materials

Studies on heteroleptic copper(I) complexes that incorporate amido-triazole and diphosphine ligands reveal the potential of triazole compounds in creating photoluminescent materials. These complexes exhibit long-lived photoluminescence, with applications ranging from optical devices to sensors, demonstrating the versatility of triazole derivatives in material science (Manbeck et al., 2011).

Inhibitors of Methionine Aminopeptidase-2

Triazole compounds have been identified as highly potent inhibitors of the human metalloprotease, methionine aminopeptidase-2 (MetAP2). These findings are pivotal for the development of new therapeutic agents aimed at regulating angiogenesis and, by extension, cancer progression, highlighting the pharmaceutical importance of triazole derivatives (Marino et al., 2007).

Supramolecular Chemistry

Research into the supramolecular interactions of 1,2,3-triazoles, including structures similar to 3-(5-Methyl-1,2,4-triazol-1-yl)aniline, reveals their capability to engage in a diverse array of non-covalent interactions. This property makes them highly versatile in the design of supramolecular assemblies and materials, potentially revolutionizing areas such as molecular recognition, catalysis, and the development of nanomaterials (Schulze & Schubert, 2014).

Safety And Hazards

Like all chemicals, 1,2,4-triazoles should be handled with care. Some 1,2,4-triazoles have been found to exhibit cytotoxic effects, meaning they can be harmful to cells .

Future Directions

Research on 1,2,4-triazoles is ongoing, with scientists exploring their potential uses in various fields, including medicinal chemistry and materials science . Future research may also focus on developing more efficient synthesis methods for these compounds .

properties

IUPAC Name

3-(5-methyl-1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-11-6-12-13(7)9-4-2-3-8(10)5-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZSIDNFJFLELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NN1C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,2,4-triazol-1-yl)aniline

CAS RN

1368568-21-1
Record name 3-(5-methyl-1H-1,2,4-triazol-1-yl)aniline
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